molecular formula C17H27N5O2 B2542938 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 361174-82-5

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2542938
CAS RN: 361174-82-5
M. Wt: 333.436
InChI Key: YKPVLRSJFHAYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, cancer, and inflammation.

Scientific Research Applications

Cancer Therapy and Multi-Targeted Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have garnered attention as potential multi-targeted kinase inhibitors (TKIs) in cancer therapy . Specifically, compound 5k emerged as a potent inhibitor against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values ranged from 40 to 204 nM, comparable to the well-known TKI sunitinib. Mechanistic investigations revealed that compound 5k induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development .

FGFR (Fibroblast Growth Factor Receptor) Inhibition

Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. Pyrrolo[2,3-b]pyridine derivatives, which share structural similarities with pyrrolo[2,3-d]pyrimidine, exhibit potent activities against FGFR1, FGFR2, and FGFR3. These compounds represent an attractive strategy for cancer therapy by targeting FGFRs .

Anti-Diabetic Potential

In vitro studies have explored pyrrolo[2,3-d]pyrimidine-linked hybrids (e.g., with piperazine, pyrimidine, pyrazine, or pyridine moieties) for their anti-diabetic potential. Molecular docking and MD modeling correlate their potency with specific mechanisms, making them interesting candidates for further investigation .

properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-11(2)9-10-22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPVLRSJFHAYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclohexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

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